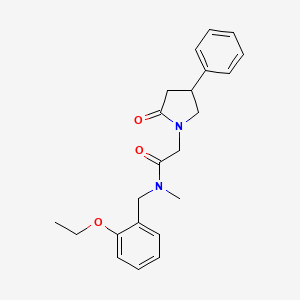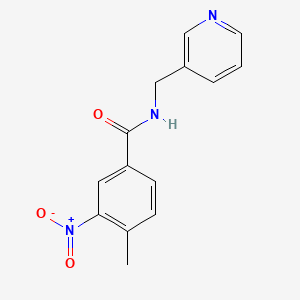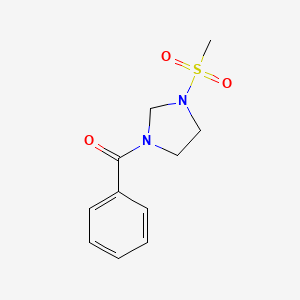![molecular formula C20H28N2O4 B5636123 (2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)
(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid" often involves multi-step chemical processes. For instance, a series of 2-aryl(pyrrolidin-4-yl)acetic acids, with structural similarities, were synthesized and evaluated for their biological activities as agonists of S1P receptors, highlighting the intricate synthetic strategies employed to obtain such compounds (Yan et al., 2006). These synthetic routes typically involve the formation of key intermediates followed by coupling reactions to introduce various functional groups, demonstrating the complexity and precision required in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid" has been elucidated through techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For example, the molecular and crystal structures of hydroxy derivatives of hydropyridine were determined to study the influence of hydrogen bonds on molecule conformation and packing in crystals, which is crucial for understanding the compound's behavior and interactions (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid" include acylation, cyclization, and hydrolysis, which are fundamental for modifying the chemical structure to achieve desired properties. For instance, the study of the kinetics of hydrolysis in aqueous solutions of a related pyrrolo[3,4-c]pyridine derivative at different temperatures and pH values provides insights into the compound's stability and reaction mechanisms (Muszalska & Wojtyniak, 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies on the degradation mechanism and stability in aqueous solutions using high-performance liquid chromatography (HPLC) highlight the importance of understanding these properties for pharmaceutical applications (Muszalska, Śladowska, & Szkatuła, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, potential for forming derivatives, and the presence of functional groups, determine the compound's usefulness in various applications. For example, biotransformations of related compounds by bacterial species demonstrate stereoselectivity, providing valuable information for synthetic chemistry and pharmaceutical development (Majewska, 2015).
作用机制
未来方向
属性
IUPAC Name |
2-(2-ethoxyphenyl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-26-17-8-4-3-7-16(17)18(20(24)25)21-13-9-15(10-14-21)19(23)22-11-5-6-12-22/h3-4,7-8,15,18H,2,5-6,9-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQZVWVHRXSQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(=O)O)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5636046.png)
![4-{[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5636053.png)
![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)
![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)


![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)


![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5636142.png)